molecular formula C9H6ClN3O3 B3000094 N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide CAS No. 385393-84-0

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide

Cat. No. B3000094
CAS RN: 385393-84-0
M. Wt: 239.62
InChI Key: QWRPQCCTOQXJNY-UHFFFAOYSA-N
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Description

“N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C12H6ClN5O8 and a molecular weight of 383.663 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H6ClN5O8 . More detailed structural analysis would require additional resources such as spectroscopic data.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the search results, similar compounds have been used in various chemical reactions . For instance, a Schiff base complex with a similar structure was tested as a catalyst in a reaction .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

  • Synthesis of 1,1-dialkylindolium-2-thiolates Research by Androsov (2008) in "The Journal of organic chemistry" explored the synthesis of 1,1-dialkylindolium-2-thiolates through the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, creating various intermediates. This process demonstrates the potential applications of N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide in synthesizing novel organic compounds (Androsov, 2008).

  • Synthesis of Indole-2-thiols and Heterocyclic Analogues A study by Androsov and Neckers (2007) in "The Journal of organic chemistry" discussed the synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, leading to the production of thioketene intermediates. These intermediates further react to form esters or amides, illustrating the versatility of this compound in generating diverse chemical structures (Androsov & Neckers, 2007).

Application in Materials Science

  • Cure of Epoxy Resins with Cyanoacetamides Research conducted by Renner et al. (1988) in "Journal of Polymer Science Part A" presented cyanoacetamides as novel curing agents for epoxy resins. The study highlighted the potential of compounds like this compound in the development of high-performance materials with improved mechanical strength and adhesion properties (Renner et al., 1988).

Synthesis of New Compounds and Their Biological Activity

  • Anticancer Properties of Thiocarbamide Derivatives A 2019 study by Pandey et al. in the "Journal of Molecular Structure" explored the synthesis of N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide and its derivatives. These compounds demonstrated significant in vitro cytotoxicity against various human cancer cell lines, indicating the potential medical applications of derivatives of this compound in cancer research (Pandey et al., 2019).

  • Synthesis of Novel Phenoxyacetamide Derivatives as Insecticidal Agents Research by Rashid et al. (2021) in "Polycyclic Aromatic Compounds" involved the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, showcasing the utility of this compound in developing potential insecticidal agents. Their efficacy against the cotton leafworm was particularly noted (Rashid et al., 2021).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-7-2-1-6(5-8(7)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRPQCCTOQXJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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